

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Building Block

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Compound of Interest

Compound Name: 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol

Cat. No.: B092120

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2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol (CAS 16255-90-6) is a highly functionalized heterocyclic intermediate. Its value in medicinal chemistry stems from the unique combination of a pyrimidine core, a fluorine substituent, a reactive chlorine atom, and a versatile amino-ethanol side chain. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of these enzymes.^[1] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.^[2] This guide will illuminate the pathway from this intermediate to complex, biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and research.

Property	Value	Reference(s)
CAS Number	16255-90-6	[3]
Molecular Formula	C ₆ H ₇ ClFN ₃ O	[3]
Molecular Weight	191.59 g/mol	[3]
Appearance	White powder	[4]
Purity	Typically >95-99%	[4][5]
Storage	2-8°C, sealed and preserved	[3][4]
Synonyms	2-(2-Chloro-5-fluoropyrimidin-4-ylamino)ethanol	[3]

Spectroscopic Characterization (Expected)

While specific spectra for every batch must be acquired, typical analytical data would be as follows:

- ¹H NMR: The proton NMR spectrum would show characteristic signals for the ethanol side chain (triplets for the CH₂ groups) and the amine proton. The pyrimidine ring proton would appear as a doublet, coupled to the fluorine atom.
- ¹³C NMR: The carbon spectrum would display distinct signals for the two carbons of the ethanol side chain and the four unique carbons of the pyrimidine ring. The carbon atoms bonded to fluorine and chlorine would show characteristic splitting patterns and chemical shifts.[6][7]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 192.03, with a characteristic isotopic pattern for a molecule containing one chlorine atom.

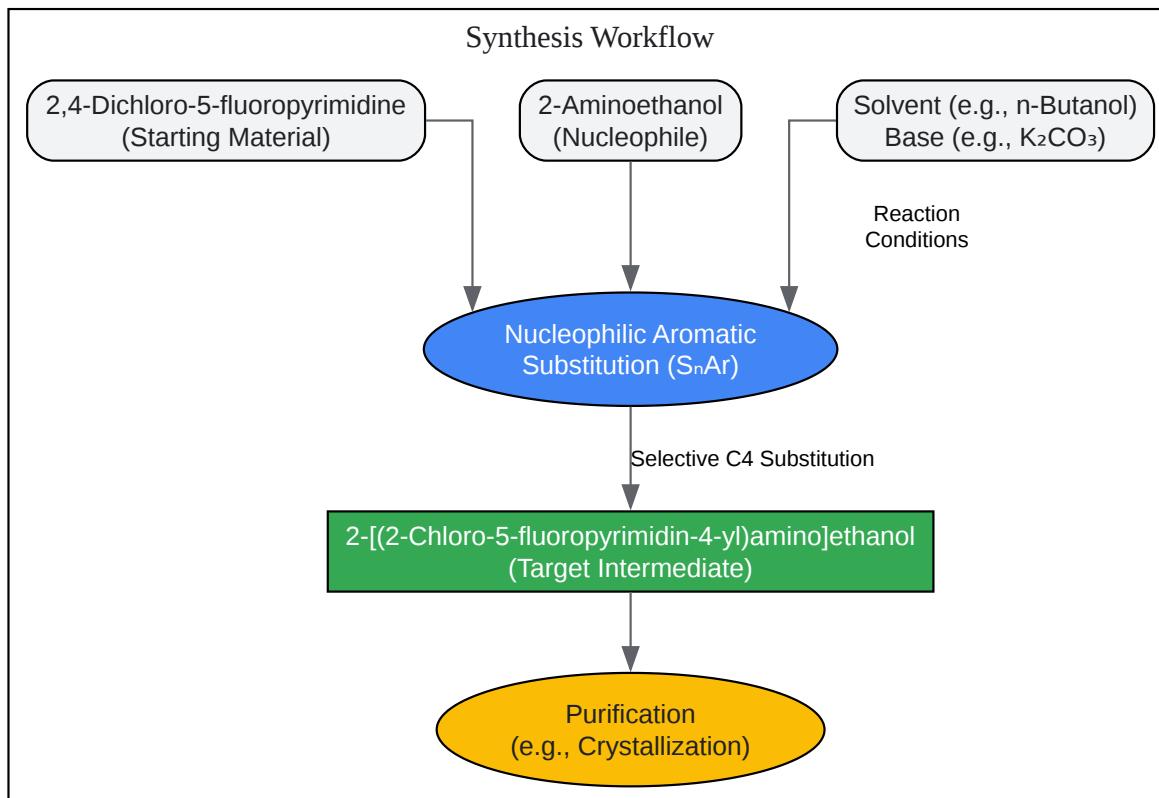
Core Chemistry: Synthesis and Mechanistic Rationale

The synthesis of the title compound is a classic example of nucleophilic aromatic substitution (S_NAr), a cornerstone reaction in heterocyclic chemistry. The process leverages the inherent electronic properties of the starting material, 2,4-dichloro-5-fluoropyrimidine.

The Principle of Regioselectivity

The 2,4-dichloro-5-fluoropyrimidine precursor has two reactive chlorine atoms. The key to a successful synthesis is achieving selective substitution at the C4 position. The pyrimidine ring nitrogens are electron-withdrawing, activating the ring towards nucleophilic attack. The C4 and C6 positions are most activated due to their para and ortho relationship to the ring nitrogens, respectively. The C2 position is situated between two electron-withdrawing nitrogen atoms, but substitution at C4 is generally favored.^[8] This selectivity is further enhanced by the presence of an electron-withdrawing fluorine atom at the C5 position, which preferentially activates the adjacent C4 position for nucleophilic attack.^{[9][10]}

This principle allows for the selective displacement of the C4 chlorine by a nucleophile like 2-aminoethanol, leaving the C2 chlorine intact for subsequent diversification in later synthetic steps.



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Caption: Synthetic workflow for the target intermediate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established principles of S_nAr reactions on dichloropyrimidine systems.^{[5][11]}

Objective: To synthesize **2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol** via regioselective amination.

Materials:

- 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

- 2-Aminoethanol (1.1 eq)
- Potassium Carbonate (K_2CO_3) or another suitable base (2.0 eq)
- n-Butanol or Isopropanol (solvent)
- Ethyl acetate (for extraction)
- Brine

Procedure:

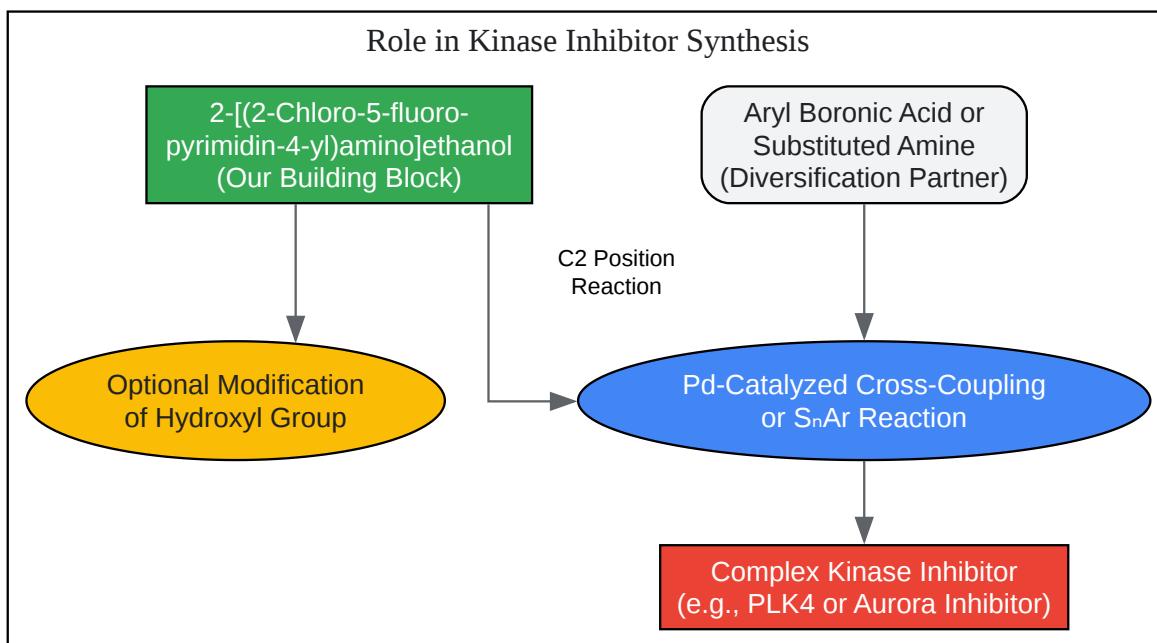
- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloro-5-fluoropyrimidine and n-butanol.
- Addition of Reagents: Add potassium carbonate to the mixture, followed by the slow, dropwise addition of 2-aminoethanol at room temperature. The base is crucial to neutralize the HCl generated during the reaction.
- Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and wash it sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under vacuum to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a white solid.

Self-Validation: The success of the synthesis is validated by the selective formation of the C4-substituted product. Characterization by NMR will confirm this regioselectivity; the presence of a single pyrimidine proton signal coupled to the fluorine atom is indicative of substitution at C4,

leaving the proton at C6 intact. Mass spectrometry will confirm the correct mass and isotopic distribution.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The title compound is not an end in itself but a valuable precursor for more complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.^{[1][11]} The remaining chlorine atom at the C2 position is a handle for further functionalization, typically through another S_nAr reaction or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig).



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Caption: General workflow for drug candidate synthesis.

This two-step diversification strategy is highly efficient in drug discovery. The first substitution with 2-aminoethanol installs a key hinge-binding element and a solubilizing group. The second substitution at the C2 position allows for the introduction of various aryl or heteroaryl groups that can interact with other regions of the kinase active site, thereby tuning the compound's

potency and selectivity profile.[12] The hydroxyl group on the side chain also offers a further point for modification to optimize pharmacokinetic properties.

Safety and Handling

As a fine chemical intermediate, **2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol** requires careful handling in a laboratory setting.

- **GHS Classification:** The compound is classified as acutely toxic and an irritant.[13]
 - H301: Toxic if swallowed.
 - H312: Harmful in contact with skin.
 - H332: Harmful if inhaled.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H317: May cause an allergic skin reaction.
 - H335: May cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
- **Handling Precautions:** Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and emergency procedures.[13]

Conclusion

2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol is a testament to the power of strategic molecular design. Its synthesis is governed by predictable principles of heterocyclic reactivity, allowing for its reliable production. The compound's true strength lies in its role as a versatile

and powerful building block, providing a robust platform for the rapid generation of diverse and potent kinase inhibitors. A deep understanding of its chemistry and application empowers researchers to accelerate the discovery and development of next-generation targeted therapies.

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